REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]2[NH:10][CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1.[H-].[Na+].[NH2:13]Cl.S([O-])([O-])(=O)=S.[Cl-].[NH4+]>CN(C=O)C.CCOCC>[Br:1][C:2]1[CH:3]=[C:4]2[N:10]([NH2:13])[CH:9]=[CH:8][C:5]2=[N:6][CH:7]=1 |f:1.2,5.6|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(=NC1)C=CN2
|
Name
|
|
Quantity
|
0.49 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
2004, 1371: ˜0.15 M, 80 mL) was added at −20° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed up to room temperature for 15 min
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Type
|
WASH
|
Details
|
the residue washed with small amount of ethyl acetate
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=NC1)C=CN2N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 62% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |